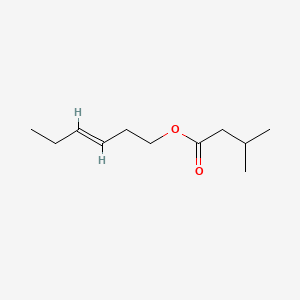![molecular formula C27H42N2O6S B12283328 (1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12283328.png)
(1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(アミノメチル)-4-チアゾリル]-1-メチルエテニル]-7,11-ジヒドロキシ-8,8,10,12,16-ペンタメチル-4,17-ジオキサビシクロ[14.1.0]ヘプタデカン-5,9-ジオン は、独特の構造を持つ複雑な有機分子です。複数のキラル中心と官能基を含み、さまざまな科学研究分野において興味の対象となっています。
準備方法
合成経路と反応条件
この化合物の合成には、チアゾール環の形成、アミノメチル基の導入、および二環式ヘプタデカン骨格の構築など、複数のステップが含まれます。反応条件は通常、目的の立体化学と収率を確保するために、特定の触媒、溶媒、および温度制御を使用することを伴います。
工業生産方法
この化合物の工業生産には、効率を高め、コストを削減するために合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、およびスケーラブルな反応条件の使用が含まれる可能性があります。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基はケトンまたはカルボン酸に酸化される可能性があります。
還元: カルボニル基はアルコールに還元される可能性があります。
置換: アミノメチル基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。
置換: ハロアルカンや強塩基などの試薬は、置換反応を促進する可能性があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化は、ジケトンまたはジカルボン酸の形成につながる可能性があります。
科学研究への応用
この化合物は、次のような科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素相互作用と代謝経路を研究するために使用できます。
産業: 特殊化学品や材料の製造に使用される可能性があります。
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
この化合物の作用機序には、特定の分子標的との相互作用が含まれます。酵素や受容体に結合して、その活性を調節し、さまざまな生化学的経路に影響を与える可能性があります。正確なメカニズムは、状況と用途によって異なる場合があります。
類似の化合物との比較
類似の化合物
(1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(アミノメチル)-4-チアゾリル]-1-メチルエテニル]-7,11-ジヒドロキシ-8,8,10,12,16-ペンタメチル-4,17-ジオキサビシクロ[14.1.0]ヘプタデカン-5,9-ジオン: 他のチアゾール含有化合物や二環式構造との類似性があります。
独自性
この化合物の独自性は、特定の立体化学と官能基の配置にあります。これにより、独特の化学的および生物学的特性が得られます。
類似化合物との比較
Similar Compounds
(1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione: shares similarities with other thiazole-containing compounds and bicyclic structures.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C27H42N2O6S |
|---|---|
分子量 |
522.7 g/mol |
IUPAC名 |
3-[(E)-1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/b16-10+ |
InChIキー |
PFJFPBDHCFMQPN-MHWRWJLKSA-N |
異性体SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CN)/C)C |
正規SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



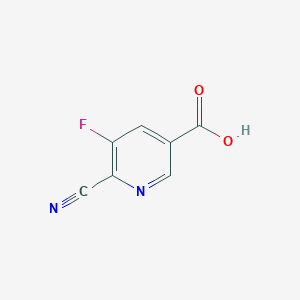
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)
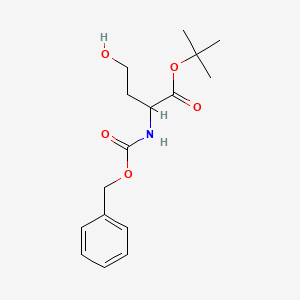

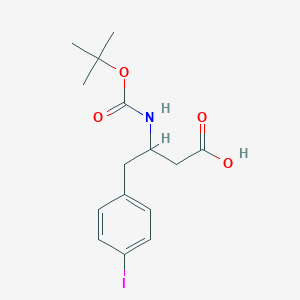
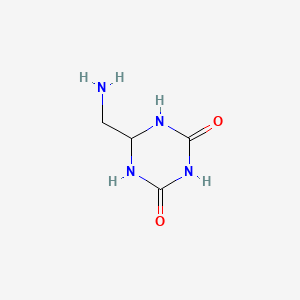
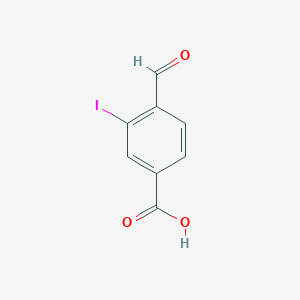

![(R)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B12283290.png)
amine hydrochloride](/img/structure/B12283298.png)
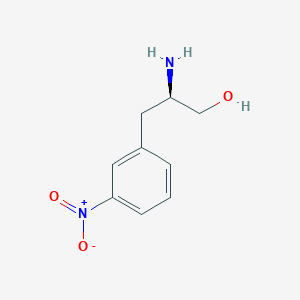
![3,6,9,12-Tetraoxatetradecan-1-ol, 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B12283316.png)
